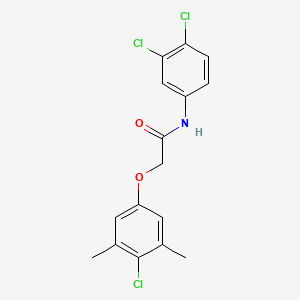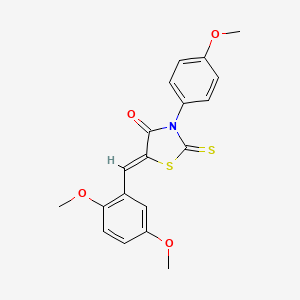
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cloro-3,5-dimetilfenoxi)-N-(3,4-diclorofenil)acetamida es un compuesto orgánico sintético
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 2-(4-cloro-3,5-dimetilfenoxi)-N-(3,4-diclorofenil)acetamida normalmente implica la reacción de 4-cloro-3,5-dimetilfenol con 3,4-dicloroanilina en presencia de un agente de acilación como el cloruro de acetilo. La reacción se suele llevar a cabo en condiciones de reflujo en un disolvente adecuado como el diclorometano o el tolueno.
Métodos de producción industrial
Los métodos de producción industrial de este compuesto probablemente implicarían procesos de flujo continuo o por lotes a gran escala, asegurando un alto rendimiento y pureza. El uso de catalizadores y condiciones de reacción optimizadas sería esencial para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, especialmente en los anillos aromáticos, lo que lleva a la formación de quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción podrían dirigirse a los átomos de cloro o al grupo amida, produciendo potencialmente aminas u otros productos reducidos.
Sustitución: Los anillos aromáticos del compuesto probablemente sufrirán reacciones de sustitución electrofílica o nucleofílica, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃).
Reducción: Se suelen utilizar agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el gas hidrógeno (H₂) con un catalizador de paladio (Pd/C).
Sustitución: Se pueden emplear reactivos como los halógenos (Cl₂, Br₂) o los nucleófilos (NH₃, OH⁻) en diversas condiciones.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependerían de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir quinonas, mientras que la reducción podría producir aminas.
4. Aplicaciones en investigación científica
2-(4-cloro-3,5-dimetilfenoxi)-N-(3,4-diclorofenil)acetamida puede tener aplicaciones en varios campos científicos:
Química: Como reactivo o intermedio en la síntesis orgánica.
Biología: Posible uso en el estudio de vías bioquímicas o como sonda en biología molecular.
Medicina: Posibles aplicaciones en el desarrollo de fármacos o como agente farmacológico.
Industria: Uso en la producción de productos químicos o materiales especiales.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dichlorophenyl)acetamide may have applications in several scientific fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su aplicación específica. En un contexto biológico, podría interactuar con dianas moleculares como las enzimas o los receptores, modulando su actividad a través de interacciones de unión. Las vías implicadas variarían en función de la diana y del sistema biológico.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-clorofenoxi)-N-(3,4-diclorofenil)acetamida
- 2-(4-bromo-3,5-dimetilfenoxi)-N-(3,4-diclorofenil)acetamida
- 2-(4-cloro-3,5-dimetilfenoxi)-N-(3,4-difluorofenil)acetamida
Singularidad
La singularidad de 2-(4-cloro-3,5-dimetilfenoxi)-N-(3,4-diclorofenil)acetamida reside en su patrón de sustitución específico, que puede conferir una reactividad química y una actividad biológica distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C16H14Cl3NO2 |
|---|---|
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H14Cl3NO2/c1-9-5-12(6-10(2)16(9)19)22-8-15(21)20-11-3-4-13(17)14(18)7-11/h3-7H,8H2,1-2H3,(H,20,21) |
Clave InChI |
RHNVRQMCUNINKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11690333.png)
![(3E)-1-(biphenyl-4-yl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11690337.png)
![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11690350.png)
![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11690355.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-bromo-2-hydroxybenzohydrazide](/img/structure/B11690358.png)

![[2-(4-Nitrophenyl)-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate](/img/structure/B11690369.png)
![(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B11690375.png)
![17-[4-Chloro-3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11690377.png)

![[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B11690388.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11690399.png)
![(2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B11690403.png)
![N-(4-{[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B11690406.png)
